3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H10O4 It is a derivative of biphenyl, featuring both formyl and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with biphenyl as the starting material.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Carboxylation: The carboxyl group can be introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Acyl chlorides, pyridine as a catalyst.
Major Products
Oxidation: 3’-Carboxy-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-Hydroxymethyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid.
Substitution: Various esters depending on the acyl chloride used.
Scientific Research Applications
3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and hydroxyl groups.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity. The carboxyl group can participate in acid-base reactions, affecting the compound’s overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-4-hydroxybenzoic acid: Similar structure but lacks the biphenyl moiety.
4-Hydroxy-3-nitrobenzaldehyde: Contains a nitro group instead of a carboxyl group.
3-Hydroxybenzoic acid: Lacks the formyl group.
Uniqueness
3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both formyl and carboxyl groups on a biphenyl scaffold. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-12-7-11(5-6-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-8,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFQKROUDWRLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602403 |
Source
|
Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-81-0 |
Source
|
Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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